molecular formula C10H9BrN2 B8523476 1-(3-Bromo-phenyl)-4-methyl-1h-imidazole

1-(3-Bromo-phenyl)-4-methyl-1h-imidazole

Cat. No.: B8523476
M. Wt: 237.10 g/mol
InChI Key: RQURBSHDSYCMJO-UHFFFAOYSA-N
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Description

1-(3-Bromo-phenyl)-4-methyl-1H-imidazole is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry. The imidazole scaffold is a privileged structure in drug discovery, known for its widespread biological activities and presence in numerous therapeutic agents . As a substituted imidazole derivative featuring a brominated phenyl ring, this compound is a versatile synthon for further chemical exploration, including metal-catalyzed cross-couplings such as Suzuki reactions, which are instrumental in creating diverse compound libraries for biological screening . The imidazole core is a fundamental moiety in a wide range of bioactive molecules. Research into analogous compounds has demonstrated significant pharmacological potential, including antibacterial, antifungal, antitumor, and anti-inflammatory activities . Furthermore, specific phenyl-imidazole derivatives have been investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), an important target in immunology and oncology . The structural features of this compound—specifically the bromo substituent and methyl group—make it a valuable intermediate for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates. This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery projects. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

1-(3-bromophenyl)-4-methylimidazole

InChI

InChI=1S/C10H9BrN2/c1-8-6-13(7-12-8)10-4-2-3-9(11)5-10/h2-7H,1H3

InChI Key

RQURBSHDSYCMJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Para-Bromophenyl Analogues: In antifungal studies, 4-bromo substitution on the phenyl ring (e.g., compound 24 in ) demonstrated superior activity compared to meta-bromo or other substituents (NO₂, F, OCH₃). Replacement of the para-bromo group with electron-donating or bulky groups (e.g., 2,4-diCl) significantly reduced potency, highlighting the importance of bromine’s electronic and spatial properties . In contrast, 1-(3-bromophenyl)-4-methyl-1H-imidazole’s meta-bromo configuration may favor interactions in different biological targets, such as GSMs, where substituent flexibility is tolerated .
  • Methyl Group at Position 4: The 4-methyl group on the imidazole ring is a key feature shared with the Eisai GSM candidate (1-(2-methoxyphenyl)-4-methyl-1H-imidazole). However, replacing the methyl with bulkier groups (e.g., 4,5-dichloro) abolished antifungal activity in related compounds, indicating steric limitations in certain binding pockets .

Comparison with Non-Halogenated Analogues

  • Phenyl and Biphenyl Derivatives :
    Compounds like 1-([1,1'-biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole () exhibit higher molecular weights (~436.56 g/mol) and extended aromatic systems, which may improve binding affinity but reduce solubility. In contrast, the target compound’s simpler bromophenyl group balances steric bulk and solubility, making it more suitable for pharmacokinetic optimization .

  • Electron-Donating Substituents :
    Derivatives with methoxy or furan groups (e.g., 2-(furan-2-yl)-1H-imidazole in ) introduce electron-donating effects, increasing imidazole ring electron density. This contrasts with the electron-withdrawing bromine in the target compound, which may stabilize charge interactions in enzymatic active sites .

Data Table: Key Properties of Selected Imidazole Derivatives

Compound Substituents Molecular Weight (g/mol) Key Activity Reference
1-(3-Bromophenyl)-4-methyl-1H-imidazole 3-Br (phenyl), 4-Me (imidazole) ~265.12 (calculated) γ-Secretase modulation
Eisai GSM Candidate 2-OCH₃ (phenyl), 4-Me (imidazole) ~244.29 (calculated) GSM activity
Compound 24 (Antifungal Lead) 4-Br (phenyl), unsubstituted imidazole Not reported Antifungal
1-([1,1'-Biphenyl]-4-yl)-2-methylimidazole Biphenyl, 2-Me (imidazole) 436.56 Structural studies
2-(3-Bromophenyl)-1H-imidazole 3-Br (phenyl), no methyl ~223.03 (calculated) Unknown

Preparation Methods

Radiszewski Synthesis Adaptations

The Radiszewski synthesis, traditionally used for imidazole derivatives, involves the condensation of glyoxal with aldehydes and ammonia. For 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole, this method has been modified to incorporate 3-bromobenzaldehyde and methylamine derivatives. In a typical procedure:

  • Reactants : Glyoxal (40% aqueous solution), 3-bromobenzaldehyde, and methylamine hydrochloride are heated under reflux in ethanol at 80°C for 12 hours.

  • Mechanism : The aldehyde undergoes condensation with glyoxal to form an intermediate α,β-diketone, which cyclizes with methylamine to yield the imidazole ring.

  • Yield : Reported yields range from 45% to 58%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane mixtures).

Wallach Synthesis for Halogen-Substituted Derivatives

Transition Metal-Catalyzed Coupling Reactions

Copper-Catalyzed Ullmann-Type Coupling

Recent patents describe a one-pot synthesis using copper catalysts to couple 3-bromoaniline with preformed 4-methylimidazole:

  • Conditions :

    • Catalyst: CuI (10 mol%)

    • Ligand: 1,10-Phenanthroline (20 mol%)

    • Base: Cs₂CO₃ in dimethylacetamide (DMA) at 120°C.

  • Mechanism : The copper catalyst facilitates C-N bond formation between the bromophenyl group and imidazole nitrogen.

  • Yield : 68–72% with >95% purity after hydrochloride salt formation.

Table 1: Optimization of Copper-Catalyzed Coupling

CatalystLigandBaseSolventTemp (°C)Yield (%)
CuI1,10-PhenanthrolineCs₂CO₃DMA12072
CuOBipyridineK₃PO₄DMF13058
CuBrNoneK₂CO₃Toluene11041

Palladium-Mediated Buchwald-Hartwig Amination

While less common for imidazoles, this method has been explored for sterically hindered substrates:

  • Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and KOtBu in dioxane at 100°C.

  • Outcome : Lower yield (50%) compared to copper systems but superior functional group tolerance.

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation reduces reaction times from hours to minutes:

  • Protocol : A mixture of 3-bromoaniline, methylglyoxal, and ammonium acetate in acetic acid is irradiated at 150°C for 20 minutes.

  • Advantages :

    • 80% conversion rate

    • Reduced byproduct formation

  • Scale-Up Challenges : Energy-intensive for industrial applications.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use:

  • Reactants : 3-Bromoaniline, methylimidazole, and K₂CO₃ are milled at 30 Hz for 2 hours.

  • Yield : 65% with minimal purification required.

Aqueous Phase Reactions

Water as a solvent improves sustainability:

  • Conditions : CTAB (cetyltrimethylammonium bromide) micellar catalysis enables 60% yield at 90°C.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy Comparison

MethodYield (%)Purity (%)Time (h)Cost (Relative)
Radiszewski Adaptation589012Low
Ullmann Coupling72956Moderate
Microwave80920.3High
Mechanochemical65882Low

Reaction Optimization and Troubleshooting

Byproduct Formation in Coupling Reactions

Common issues include:

  • Di-substituted Products : Mitigated by using excess 4-methylimidazole (1.5 equiv).

  • Debromination : Additives like NaI suppress aryl bromide reduction.

Purification Strategies

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers.

  • Recrystallization : Ethanol/water mixtures yield crystals with 99% purity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Bromo-phenyl)-4-methyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions using brominated aryl precursors and methyl-substituted imidazole intermediates. For example, analogous imidazole derivatives (e.g., compounds 13 and 14 in ) were synthesized using Suzuki-Miyaura coupling with bromobenzotrifluoride or bromonaphthalene. Key factors include:

  • Catalyst selection (e.g., Pd(PPh₃)₄) and ligand systems to enhance regioselectivity.
  • Solvent choice (e.g., THF or DMF) and temperature (80–120°C) to optimize reaction kinetics.
  • Post-synthesis purification via flash chromatography (e.g., hexane/ethyl acetate gradients) .
    • Data Table :
PrecursorCatalystSolventYield (%)
2-BromoarylPd(PPh₃)₄THF57–76
1-BromoarylPd(OAc)₂DMF31–65

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., δ 7.3–7.6 ppm for aromatic protons; δ 135–140 ppm for imidazole carbons). highlights similar imidazole derivatives characterized by distinct coupling constants (e.g., J = 1.6–5.7 Hz for aromatic protons) .
  • Elemental Analysis : Discrepancies between calculated and observed values (e.g., ±0.3% for C/H/N) may indicate impurities, as seen in for compound 13 (C: 76.89% observed vs. 76.64% calculated) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during functionalization of the imidazole core?

  • Methodological Answer : Conflicting regiochemical outcomes (e.g., C-2 vs. C-4 substitution) can arise from steric or electronic effects. For example:

  • Steric hindrance : Bulky substituents on the aryl ring (e.g., 3-bromo vs. 4-bromo) may direct coupling to less hindered positions.
  • Electronic tuning : Electron-withdrawing groups (e.g., -CF₃) on the aryl precursor favor nucleophilic attack at specific imidazole carbons. emphasizes computational reaction path searches (e.g., quantum chemical calculations) to predict regioselectivity .

Q. How can computational modeling guide the design of this compound derivatives for biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock to simulate binding with targets (e.g., EGFR or IDO1). demonstrates docking poses for imidazole-thiazole hybrids, where substituent orientation (e.g., bromophenyl groups) affects hydrogen bonding with active sites .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability). validates this approach for imidazole-based EGFR inhibitors .

Q. What experimental and analytical approaches address discrepancies in elemental analysis data for imidazole derivatives?

  • Methodological Answer : Contradictions (e.g., N% deviations in ) require:

  • Repetition under inert conditions to exclude oxidation byproducts.
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 190 for compound 14 in ) .
  • Thermogravimetric analysis (TGA) to detect residual solvents or unreacted precursors.

Methodological Challenges and Innovations

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for imidazole synthesis?

  • Methodological Answer : AI integrates experimental data with reaction simulations to:

  • Predict optimal catalyst loading and solvent ratios.
  • Automate parameter adjustments (e.g., temperature gradients) via real-time feedback, as proposed in for "smart laboratories" .

Q. What role do factorial design experiments play in optimizing imidazole derivative synthesis?

  • Methodological Answer : Factorial designs (e.g., 2³ designs) systematically vary factors like temperature, catalyst type, and reaction time. highlights their use in identifying interactions between variables (e.g., Pd catalyst + THF solvent maximizes yield) .

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